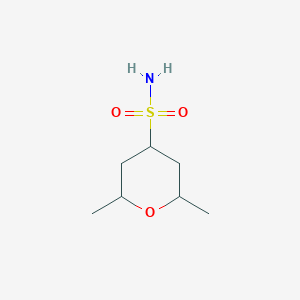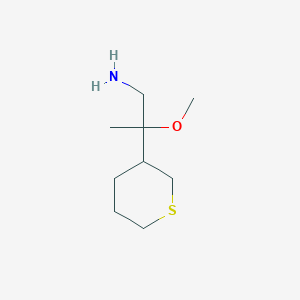
5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with an aminomethyl group and a sulfonamide group, as well as an iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide typically involves multi-step organic reactions One common approach starts with the thiophene ring, which is functionalized with an aminomethyl group through a nucleophilic substitution reaction The iodophenyl group is introduced via an electrophilic aromatic substitution reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes and phenyl derivatives.
Scientific Research Applications
5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The aminomethyl group can participate in various biochemical reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(aminomethyl)-N-(3-bromophenyl)thiophene-2-sulfonamide
- 5-(aminomethyl)-N-(3-chlorophenyl)thiophene-2-sulfonamide
- 5-(aminomethyl)-N-(3-fluorophenyl)thiophene-2-sulfonamide
Uniqueness
Compared to its analogs, 5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to different interaction profiles with biological targets and chemical reagents.
Properties
Molecular Formula |
C11H11IN2O2S2 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
5-(aminomethyl)-N-(3-iodophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H11IN2O2S2/c12-8-2-1-3-9(6-8)14-18(15,16)11-5-4-10(7-13)17-11/h1-6,14H,7,13H2 |
InChI Key |
OXEVGCKAMBZZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=CC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)


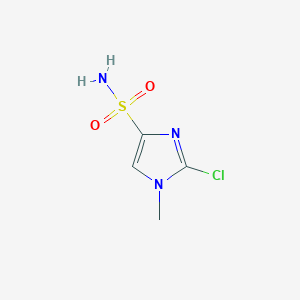
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13251085.png)
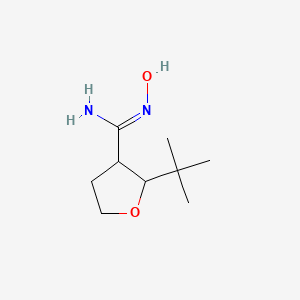

![2-[4-(chloroacetyl)piperazin-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B13251111.png)
![Butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B13251119.png)
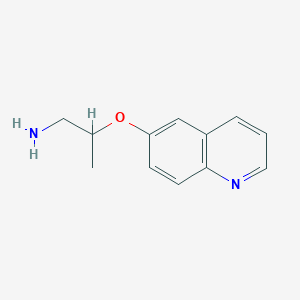
![1-[Amino(thiophen-3-YL)methyl]cyclopentan-1-OL](/img/structure/B13251135.png)

